molecular formula C19H20N2O6S B266191 methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B266191
M. Wt: 404.4 g/mol
InChI Key: QJYKSDGDVKZCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as MTDP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTDP belongs to the family of thiazolo[3,2-a]pyrimidine derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been found to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition can lead to a reduction in skin pigmentation and may have potential applications in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been found to have various biochemical and physiological effects on the body. For example, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines and chemokines. methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been found to possess anti-tumor activity by inducing apoptosis in cancer cells. In addition, methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been found to exhibit anti-fungal activity by inhibiting the growth of certain fungal strains.

Advantages and Limitations for Lab Experiments

Methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various physiological processes. However, there are also limitations to using methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. In addition, its potential applications in vivo have not been fully explored, which can limit its usefulness in certain areas of research.

Future Directions

There are several future directions for research involving methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate's ability to inhibit acetylcholinesterase makes it a promising candidate for the development of new treatments for cognitive impairment. Another area of interest is its potential applications in the treatment of skin disorders, such as hyperpigmentation and fungal infections. Further research is needed to fully understand the mechanisms of action of methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate and its potential applications in various areas of research.

Synthesis Methods

Methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be synthesized using a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 2-amino-4-methoxy-5-methylthiazole with 4-(acetyloxy)-3-methoxybenzaldehyde, followed by the reaction with 2,7-dimethyl-3,5-dioxo-4-(prop-2-en-1-yl)-1,2,4-triazinane. The resulting product is then treated with ethyl chloroformate and triethylamine to yield methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.

Scientific Research Applications

Methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-fungal properties. methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been found to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

properties

Product Name

methyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H20N2O6S/c1-9-15(18(24)26-5)16(21-17(23)10(2)28-19(21)20-9)12-6-7-13(27-11(3)22)14(8-12)25-4/h6-8,10,16H,1-5H3

InChI Key

QJYKSDGDVKZCRK-UHFFFAOYSA-N

SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OC(=O)C)OC

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OC(=O)C)OC

Origin of Product

United States

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